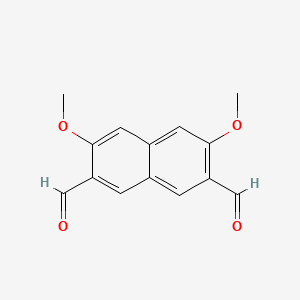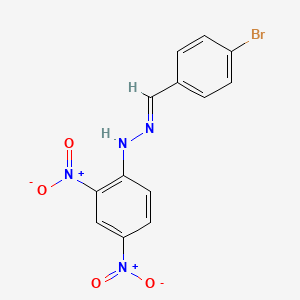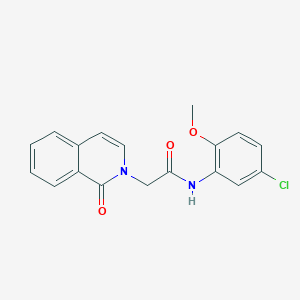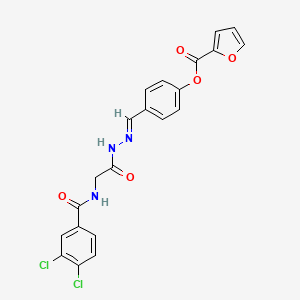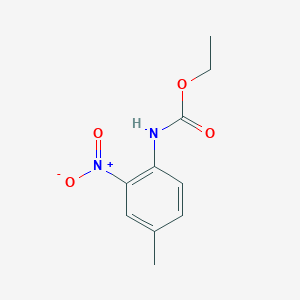![molecular formula C20H20N6O6 B11944381 N'~1~,N'~6~-bis[(E)-(3-nitrophenyl)methylidene]hexanedihydrazide](/img/structure/B11944381.png)
N'~1~,N'~6~-bis[(E)-(3-nitrophenyl)methylidene]hexanedihydrazide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
ADIPIC BIS((3-NITROBENZYLIDENE)HYDRAZIDE) is a chemical compound with the molecular formula C20H20N6O6 and a molecular weight of 440.41 g/mol It is known for its unique structure, which includes two 3-nitrobenzylidene hydrazide groups connected by an adipic acid moiety
Preparation Methods
The synthesis of ADIPIC BIS((3-NITROBENZYLIDENE)HYDRAZIDE) typically involves the reaction of adipic acid dihydrazide with 3-nitrobenzaldehyde . The reaction is carried out in a suitable solvent, such as ethanol or methanol, under reflux conditions. The product is then purified by recrystallization or chromatography to obtain the desired compound in high purity.
Chemical Reactions Analysis
ADIPIC BIS((3-NITROBENZYLIDENE)HYDRAZIDE) undergoes various chemical reactions, including:
Oxidation: The nitro groups can be reduced to amines using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The hydrazide groups can participate in nucleophilic substitution reactions with electrophiles.
Condensation: The compound can form Schiff bases with aldehydes and ketones under acidic or basic conditions.
Common reagents used in these reactions include hydrogen gas, catalysts like palladium on carbon, and various electrophiles and nucleophiles . The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
ADIPIC BIS((3-NITROBENZYLIDENE)HYDRAZIDE) has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and materials.
Biology: The compound’s ability to form Schiff bases makes it useful in the study of enzyme mechanisms and protein-ligand interactions.
Industry: Used in the production of polymers and other materials with specific properties.
Mechanism of Action
The mechanism of action of ADIPIC BIS((3-NITROBENZYLIDENE)HYDRAZIDE) involves its ability to form Schiff bases with aldehydes and ketones. This reaction is facilitated by the presence of the hydrazide groups, which act as nucleophiles.
Comparison with Similar Compounds
ADIPIC BIS((3-NITROBENZYLIDENE)HYDRAZIDE) can be compared with other similar compounds, such as:
- ADIPIC BIS((1-NAPHTHYLMETHYLENE)HYDRAZIDE)
- ADIPIC BIS((4-HYDROXY-3-METHOXYBENZYLIDENE)HYDRAZIDE)
- ADIPIC BIS((2-HYDROXYBENZYLIDENE)HYDRAZIDE)
- ADIPIC BIS((ALPHA,4-DIMETHYLBENZYLIDENE)HYDRAZIDE)
These compounds share a similar core structure but differ in the substituents attached to the benzylidene hydrazide groups.
Properties
Molecular Formula |
C20H20N6O6 |
|---|---|
Molecular Weight |
440.4 g/mol |
IUPAC Name |
N,N'-bis[(E)-(3-nitrophenyl)methylideneamino]hexanediamide |
InChI |
InChI=1S/C20H20N6O6/c27-19(23-21-13-15-5-3-7-17(11-15)25(29)30)9-1-2-10-20(28)24-22-14-16-6-4-8-18(12-16)26(31)32/h3-8,11-14H,1-2,9-10H2,(H,23,27)(H,24,28)/b21-13+,22-14+ |
InChI Key |
OIGXARFYWZPPQG-JFMUQQRKSA-N |
Isomeric SMILES |
C1=CC(=CC(=C1)[N+](=O)[O-])/C=N/NC(=O)CCCCC(=O)N/N=C/C2=CC(=CC=C2)[N+](=O)[O-] |
Canonical SMILES |
C1=CC(=CC(=C1)[N+](=O)[O-])C=NNC(=O)CCCCC(=O)NN=CC2=CC(=CC=C2)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![N'~1~,N'~10~-bis[(E)-(4-hydroxyphenyl)methylidene]decanedihydrazide](/img/structure/B11944307.png)


